molecular formula C9H15NO2 B079257 Hexyl cyanoacetate CAS No. 13361-53-0

Hexyl cyanoacetate

Cat. No. B079257
CAS RN: 13361-53-0
M. Wt: 169.22 g/mol
InChI Key: PWKKBTPSCGLYBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to hexyl cyanoacetate often involves esterification reactions and the use of cyanoacetic acid derivatives. For example, copper-mediated C-H cyanation of (hetero)arenes with ethyl (ethoxymethylene)cyanoacetate as a safe cyanating agent provides a facile method for the synthesis of a wide range of (hetero)aryl nitriles, indicating a method that might be adaptable for hexyl cyanoacetate synthesis under similar or modified conditions (Qi, Hu, & Jiang, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to hexyl cyanoacetate, such as cyanoacetic acid derivatives, has been extensively studied. For instance, structural and reactivity studies of a cyanoacetic acid derivative of tungsten pentacarbonyl reveal insights into the complex's formation and its molecular structure, which may provide analogies to the structural considerations of hexyl cyanoacetate (Darensbourg, Atnip, & Reibenspies, 1992).

Chemical Reactions and Properties

The chemical reactivity of hexyl cyanoacetate can be inferred from studies on similar cyanoacetic acid derivatives. For example, the paired electrosynthesis of cyanoacetic acid showcases the electrochemical reactivity potential of cyanoacetate compounds, providing insights into the types of chemical reactions hexyl cyanoacetate might undergo under electrochemical conditions (Batanero, Barba, Sánchez-Sánchez, & Aldaz, 2004).

Physical Properties Analysis

The physical properties of hexyl cyanoacetate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various domains. While specific studies on hexyl cyanoacetate's physical properties were not identified, analogous compounds provide a basis for understanding its behavior. Research on similar compounds, such as the synthesis and properties of stereoregular polyacetylenes containing cyano groups, can offer insights into the solubility, thermal stability, and processing conditions relevant to hexyl cyanoacetate (Tang, Kong, Wan, & Feng, 1997).

Chemical Properties Analysis

The chemical properties of hexyl cyanoacetate, particularly its reactivity towards nucleophiles, electrophiles, and during polymerization processes, are of interest. The study on the synthesis of cyanoacetylenic alcohols and their role in modern organic synthesis highlights the reactivity of cyano groups and their potential applications in creating complex molecules, which can be relevant to understanding the chemical behavior of hexyl cyanoacetate (Trofimov & Mal’kina, 2021).

Scientific Research Applications

  • Flavor and Fragrance Industry : Hexyl acetate, a compound related to hexyl cyanoacetate, is used for its fruity odor in the food industry. The enzyme-catalyzed synthesis of hexyl acetate, involving the transesterification of hexanol with triacetin, has been studied to optimize synthesis conditions (Shieh & Chang, 2001).

  • Dye-Sensitized Solar Cells (DSSCs) : Hexyl carbazole derivatives have been developed as organic dyes for DSSCs. These derivatives, including those with cyanoacetic acid, show promising photovoltaic performance, offering potential for sustainable energy solutions (Naik et al., 2017).

  • Enzyme-Catalyzed Synthesis Enhancement : Ultrasound-assisted process intensification has been used in the synthesis of hexyl acetate via enzyme catalysis. This method shows improved conversion rates compared to conventional methods, highlighting an advanced approach in chemical synthesis (Deshmukh & Rathod, 2016).

  • Monoamine Oxidase Inhibitors : Studies have investigated the effects of hydroxyethylhydrazide of cyanoacetic acid on brain mitochondrial monoamine oxidase activities, demonstrating its impact on neuronal biochemical processes (Baumanis et al., 1977).

  • Photovoltaic and Electronic Applications : Hexyl carbazole derivatives have been utilized in synthesizing dyes for DSSCs. These dyes show positive photophysical/electrochemical properties, indicating their usefulness in photovoltaic applications (Abusaif et al., 2020).

  • Modification of Organic Materials : Conjugated molecules with hexyl chains, including derivatives of cyanoacetic acid, have been synthesized for modifying TiO2 in photovoltaic devices. These studies explore the enhancement of charge separation and transfer in these devices (張敬賢, 2010).

  • Synthesis in Supercritical CO2 : The synthesis of hexyl acetate in supercritical carbon dioxide has been researched, offering an environmentally friendly alternative for chemical synthesis in the food industry (Yu et al., 2003).

Safety And Hazards

Hexyl cyanoacetate may cause serious eye irritation and could be harmful to aquatic life . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment and face protection should be worn when handling this compound .

Future Directions

Hexyl cyanoacetate, with its three different reactive centers, is a versatile synthetic building block for a variety of functional and pharmacologically active substances. It is expected to find increasing use in the synthesis of complex molecules such as those found in pharmaceuticals, industries, and natural product chemistry . Recent advances in palladium-catalyzed cyanation of aryl halides also suggest promising future directions for the use of Hexyl cyanoacetate .

properties

IUPAC Name

hexyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-4-5-8-12-9(11)6-7-10/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKKBTPSCGLYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158200
Record name Acetic acid, cyano-, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl cyanoacetate

CAS RN

13361-53-0
Record name Acetic acid, 2-cyano-, hexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cyano-, hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl cyanoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-HEXYL CYANOACETATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
RK Kulkarni, EC Johnson, CWR Wade - Analytical Chemistry, 1974 - ACS Publications
The wide spread interest in alkyl 2-cyanoacrylates as promising tissue adhesives in surgical practice made it necessary to set down a quick andeasy method of identifi-cation and …
Number of citations: 7 pubs.acs.org
X Gao, K Yu, Y Zhao, T Zhang, J Wen, Z Liu, Z Liu… - Chinese Chemical …, 2022 - Elsevier
… Two-dimension electron-rich benzodithiophene (BDT) was selected as the donor core because of its excellent charge transfer properties, the 2-ethyl hexyl cyanoacetate was used as …
Number of citations: 9 www.sciencedirect.com
N Lim, N Cho, S Paek, C Kim, JK Lee… - Chemistry of …, 2014 - ACS Publications
… T 3 CHO-TIPSBDT (iii) (0.38 g, 0.264 mmol) was dissolved in a solution of dry CHCl 3 (30 mL), a few drops of piperidine and then hexyl cyanoacetate (0.45 mL, 2.64 mmol) were added, …
Number of citations: 72 pubs.acs.org
S Hilf, J Klos, K Char, H Woo… - Macromolecular rapid …, 2009 - Wiley Online Library
… To 90 g hexyl-cyanoacetate (synthesized in quantitative yield from n-hexanol and acetoacetic acid under Dean-Stark conditions) were mixed with 17.7 g (0.5 mol) sulfur, 86.9 g (0.5 mol) …
Number of citations: 8 onlinelibrary.wiley.com
MI Nan, E Lakatos, GI Giurgi, L Szolga, R Po, A Terec… - Dyes and …, 2020 - Elsevier
… Knoevenagel condensation of aldehydes 5–7 and 9 with hexyl cyanoacetate led to the target compounds 1–4 in 30–70% yields. The structure and purity of all target compounds were …
Number of citations: 29 www.sciencedirect.com
RL Cochlin - 1998 - etheses.dur.ac.uk
The work described in this thesis is a study of the synthesis of polar elastomeric polymers with a view to producing an electrostrictive polymer. In chapter 1, the area of electrostriction …
Number of citations: 4 etheses.dur.ac.uk
KC Kreß, T Fischer, J Stumpe, W Frey, M Raith… - …, 2014 - Wiley Online Library
… variations of the length of the polymethine chain between mono-, bi- and tricyclic chromophores and the types of acceptor groups between ketone, malononitrile and hexyl cyanoacetate…
K Do, N Cho, SA Siddiqui, SP Singh, GD Sharma… - Dyes and …, 2015 - Elsevier
… Recently, we have synthesized a series of A–D–A small molecules with TIPSBDT donor core and different acceptors indicating hexyl cyanoacetate, 3-ethylrhodanine, and 3-ethyl-2,4-…
Number of citations: 24 www.sciencedirect.com
HL Barros, MA Esteves, MJ Brites - Dyes and Pigments, 2021 - Elsevier
Luminescent Down-Shifting (LDS) is an optical approach applied in several photovoltaic (PV) technologies in which high energy solar radiation is converted to a wavelength region …
Number of citations: 4 www.sciencedirect.com
J Sun, L Zhang, A Dubey, S Venkatesan… - Organic …, 2013 - spiedigitallibrary.org
… Knovenagel condensation of SC352 and hexyl cyanoacetate led to chromophore SC354 (1H NMR spectrum in Figure 3), which is much more soluble in chromophore (>30mg/mL at RT)…
Number of citations: 3 www.spiedigitallibrary.org

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